molecular formula C10H6Cl2F2O3 B13727835 3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727835
M. Wt: 283.05 g/mol
InChI Key: ZCSWBRIYDPOKTK-OWOJBTEDSA-N
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Description

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium in Suzuki–Miyaura coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with metabolic processes, leading to its desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+

InChI Key

ZCSWBRIYDPOKTK-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O

Origin of Product

United States

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